
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid
Vue d'ensemble
Description
The compound is a derivative of acetic acid, which is a simple carboxylic acid. The structure of acetic acid consists of a two-carbon chain with a carboxyl group at one end . The benzylcarbamoyl and methylhydrazinyl groups suggest that the compound could have interesting chemical properties, but without specific information, it’s difficult to say more .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of acetic acid, benzylcarbamoyl, and methylhydrazinyl. These groups would be connected in a way that forms a stable molecule .Chemical Reactions Analysis
As a derivative of acetic acid, this compound would likely participate in reactions similar to those of other carboxylic acids. This could include reactions with bases, formation of esters, and participation in acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific chemical structure. For example, its solubility in water and organic solvents would depend on the balance of hydrophilic (water-loving) and hydrophobic (water-hating) parts of the molecule .Applications De Recherche Scientifique
Biofuel Production
BMAA can serve as a precursor for biofuel production. By enzymatically converting BMAA into acetic acid or other biofuels, researchers aim to develop sustainable alternatives to fossil fuels. This application aligns with the growing interest in renewable energy sources.
He, Y., Xie, Z., Zhang, H., Liebl, W., Toyama, H., & Chen, F. (2022). Oxidative Fermentation of Acetic Acid Bacteria and Its Products. Frontiers in Microbiology, 13. DOI: 10.3389/fmicb.2022.879246 Quality and Functional Characterization of Acetic Acid Bacteria … (2021). Fermentation, 9(5), 447. DOI: 10.3390/fermentation9050447 Structural ordering enhances highly selective production of acetic acid … (2023). Energy & Environmental Science, 16(2), 405-414. DOI: 10.1039/D2EE00081D
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(benzylcarbamoylamino)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-14(8-10(15)16)13-11(17)12-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)(H2,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXITIIDOUXPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)NC(=O)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Benzylcarbamoyl)-1-methylhydrazinyl)acetic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


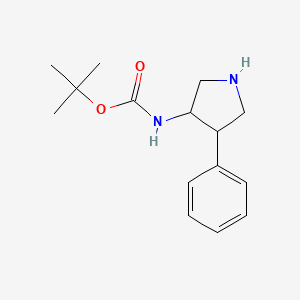

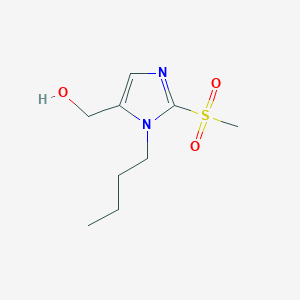
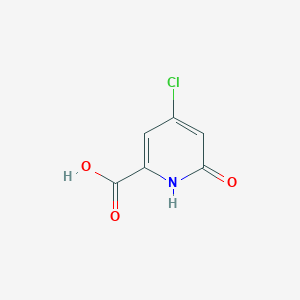

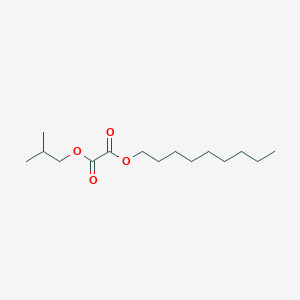
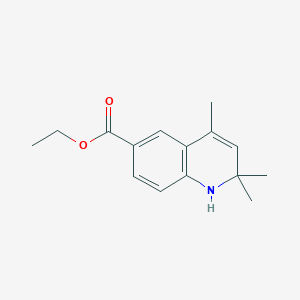

![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3175799.png)


![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B3175840.png)

